O-(4-Iodophenyl)hydroxylamine Hydrochloride
CAS No.:
Cat. No.: VC18363725
Molecular Formula: C6H7ClINO
Molecular Weight: 271.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7ClINO |
|---|---|
| Molecular Weight | 271.48 g/mol |
| IUPAC Name | O-(4-iodophenyl)hydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C6H6INO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H |
| Standard InChI Key | VVPZAABAMBQTLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1ON)I.Cl |
Introduction
O-(4-Iodophenyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H7ClINO. It is a derivative of hydroxylamine, where the hydroxyl group is attached to a 4-iodophenyl ring, and it exists as a hydrochloride salt. This compound is of interest in various chemical and biochemical applications due to its unique properties.
Stability and Storage
-
Storage Conditions: Typically stored in a cool, dry place to maintain stability.
Uses and Applications
While specific applications of O-(4-Iodophenyl)hydroxylamine hydrochloride are not extensively documented, hydroxylamine derivatives are generally used in various chemical reactions and analytical techniques. They can serve as reagents for derivatization in chromatographic analyses, similar to other hydroxylamine compounds like O-(4-Nitrobenzyl)hydroxylamine hydrochloride, which is used in HPLC analyses for reducing sugars .
Derivatization Techniques
Hydroxylamine derivatives are crucial in derivatization techniques, enhancing the detection sensitivity of analytes in chromatographic methods. For example, O-(4-Methoxybenzyl)hydroxylamine hydrochloride has been used for the efficient derivatization of monosaccharides, allowing for their quantification by LC-MS/MS .
Iodinated Compounds
Iodinated compounds, like O-(4-Iodophenyl)hydroxylamine hydrochloride, often exhibit unique properties due to the presence of iodine. These compounds can be used in various applications, including medicinal chemistry and as building blocks in organic synthesis.
Data Table: Comparison of Related Hydroxylamine Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume